molecular formula C19H20N2O2S B12466821 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide

Cat. No.: B12466821
M. Wt: 340.4 g/mol
InChI Key: DGZLROWOAFENTK-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and a diethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with a suitable thiol compound, often under basic conditions.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted benzoxazole with 2,6-diethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the amide bond using reducing agents like lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), often in the presence of a catalyst or under controlled temperature conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Industrial Chemistry: It serves as an intermediate in the synthesis of various fine chemicals and specialty compounds.

Mechanism of Action

The mechanism by which 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide exerts its effects depends on its application:

    Pharmacological Action: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The benzoxazole ring is known to interact with DNA and proteins, potentially leading to antimicrobial or anticancer effects.

    Materials Science: The compound’s electronic properties are influenced by the benzoxazole ring and sulfanyl group, making it suitable for use in organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzoxazol-2-ylthio)-N-(2,6-dimethylphenyl)acetamide
  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diisopropylphenyl)acetamide
  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diphenylphenyl)acetamide

Uniqueness

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide is unique due to the presence of the diethylphenyl group, which can influence its steric and electronic properties, potentially enhancing its reactivity and specificity in various applications.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide

InChI

InChI=1S/C19H20N2O2S/c1-3-13-8-7-9-14(4-2)18(13)21-17(22)12-24-19-20-15-10-5-6-11-16(15)23-19/h5-11H,3-4,12H2,1-2H3,(H,21,22)

InChI Key

DGZLROWOAFENTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

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